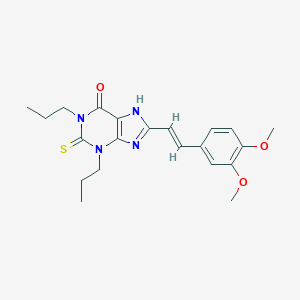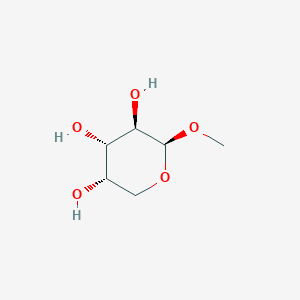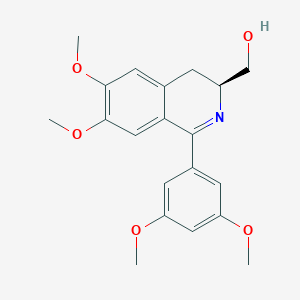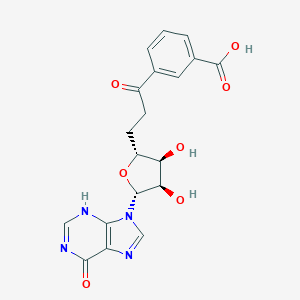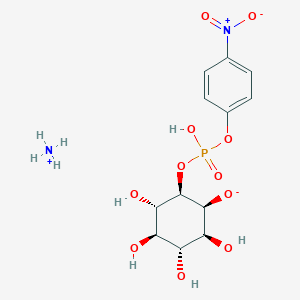
4-Nitrophenyl myo-inositol-1-phosphate
Vue d'ensemble
Description
4-Nitrophenyl myo-inositol-1-phosphate is a derivative of myo-inositol . Myo-inositol is an important growth-promoting factor in mammalian cells and animals. It acts as a lipotropic factor and is involved as co-factors of enzymes and as messenger molecules in signal transduction . Myo-inositol deficiency can lead to intestinal lipodystrophy in animals and “inositol-less death” in some fungi .
Synthesis Analysis
The first and rate-limiting step in the biosynthesis of all myo-inositol-containing compounds is the conversion of glucose-6-phosphate to myo-inositol-1-phosphate . This reaction is catalyzed by L-myo-inositol-1-phosphate synthase (MIPS) . A new methodology has been described which allows the synthesis of myo-inositol 1-phosphate completely free of contamination by the 2-isomer .Chemical Reactions Analysis
Myo-inositol and its phosphate derivatives are involved in various physiological functions ranging from cell wall synthesis, chromatin remodeling, signal transduction, and providing stress responses . The first reaction of Myo-inositol synthesis is the conversion of glucose to inositol 1-phosphate, which is catalyzed by MIPS and considered the rate-limiting step .Physical And Chemical Properties Analysis
Inositols are polyols having a six-carbon ring structure where each carbon is hydroxylated . A number of these sugar-alcohol isomers are biologically active, of which myo-inositol (MI) is the most common . It constitutes a component of membrane phospholipids and mediates osmoregulation .Applications De Recherche Scientifique
Synthesis and Assay Applications
- 4-Nitrophenyl myo-inositol-1-phosphate (NPIP) has been synthesized as a chromogenic substrate for phosphatidylinositol-specific phospholipase C (PI-PLC) assays. An improved procedure for its synthesis was detailed by Rukavishnikov et al. (1997) in "Chemistry and Physics of Lipids" (Rukavishnikov, Zaikova, Griffith, & Keana, 1997). This synthetic process enhances the continuous spectrophotometric assay of PI-PLC.
- Shashidhar et al. (1991) in the same journal developed a rapid, convenient, and sensitive spectrophotometric assay using synthetic racemic 4-nitrophenyl myo-inositol-1-phosphate for the phosphatidylinositol-specific phospholipase C from Bacillus cereus (Shashidhar, Volwerk, Griffith, & Keana, 1991).
Kinetic Characterization and Enzyme Studies
- Strasser et al. (1995) studied the activation and inhibition of recombinant bovine myo-inositol monophosphatase with substrates including 4-nitrophenyl phosphate, focusing on the role of metal ions in these processes. This study, published in "The Biochemical Journal," provides insights into enzyme mechanisms involving 4-nitrophenyl substrates (Strasser, Pelton, & Ganzhorn, 1995).
- Caselli et al. (2007) in "Biophysical Chemistry" elucidated the kinetic mechanism of Zn-dependent activity of myo-inositol-1-phosphatase using substrates like 4-nitrophenyl phosphate. This study contributes to understanding the enzyme's Zn-dependent reactions (Caselli, Casolaro, Ranaldi, Manao, Camici, & Giachetti, 2007).
Environmental and Biological Significance
- Turner et al. (2002) discussed the presence and significance of inositol phosphates like myo-inositol hexakisphosphate in the environment, which relates to the broader family of compounds that 4-nitrophenyl myo-inositol-1-phosphate belongs to. This paper, published in "Philosophical Transactions of the Royal Society of London. Series B, Biological sciences," explores their role in the global phosphorus cycle (Turner, Paphazy, Haygarth, & McKelvie, 2002).
Genetic Studies and Plant Development
- Nunes et al. (2006) in "Planta" used RNAi-mediated silencing of the myo-inositol-1-phosphate synthase gene in transgenic soybean, which directly relates to the synthesis pathway of compounds like 4-nitrophenyl myo-inositol-1-phosphate. This study links the gene's expression with seed development and phytate content (Nunes, Vianna, Cúneo, Amaya-Farfan, Capdeville, Rech, & Aragão, 2006).
Orientations Futures
Diverse uses of myo-inositol and its derivatives have been discovered in medicinal research . These compounds are used in the treatment of a variety of ailments from diabetes to cancer, and continued research in this direction promises a new future in therapeutics . In different diseases, inositols implement different strategies for therapeutic actions such as tissue-specific increase or decrease in inositol products, production of inositol phosphoglycans (IPGs), conversion of myo-inositol (MI) to D-chiro-inositol (DCI), modulation of signal transduction, regulation of reactive oxygen species (ROS) production, etc .
Propriétés
IUPAC Name |
azanium;(1S,2R,3S,4R,5S,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy-(4-nitrophenoxy)phosphoryl]oxycyclohexan-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO11P.H3N/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(21,22)23-6-3-1-5(2-4-6)13(19)20;/h1-4,7-12,14-17H,(H,21,22);1H3/q-1;/p+1/t7-,8-,9+,10+,11+,12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHOSGCTUVQPRG-CZVFWDMWSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2[O-])O)O)O)O.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@@H]2[O-])O)O)O)O.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N2O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162152 | |
| Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl myo-inositol-1-phosphate | |
CAS RN |
142741-72-8 | |
| Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142741728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
All possible optically active regioisomers of
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



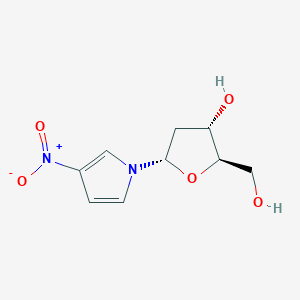
![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)

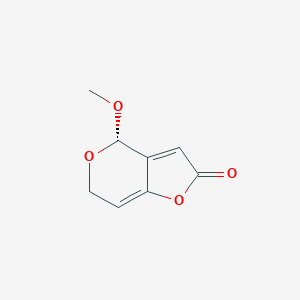
![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)
![(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B117568.png)
![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)
